molecular formula C20H30O6 B162654 20-Carboxy-leukotriene B4 CAS No. 80434-82-8

20-Carboxy-leukotriene B4

Cat. No. B162654
CAS RN: 80434-82-8
M. Wt: 366.4 g/mol
InChI Key: SXWGPVJGNOLNHT-VFLUTPEKSA-N
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Description

20-Carboxy-leukotriene B4 is a metabolite of Leukotriene B4 (LTB4). It binds to the BLT1 receptor with high affinity and inhibits LTB4-mediated neutrophil responses such as migration, degranulation, and leukotriene biosynthesis .


Synthesis Analysis

The synthesis of 20-Carboxy-leukotriene B4 involves the oxidation of 20-hydroxy LTB4 to 20-carboxy LTB4. This metabolism also results in the production of other ω-oxidation products .


Molecular Structure Analysis

The molecular structure of 20-Carboxy-leukotriene B4 is complex and involves a network of hydrogen bonds and key polar residues . The displacement of certain residues is key to the activation of the receptor .


Chemical Reactions Analysis

20-Carboxy-leukotriene B4 and 20-Hydroxy-leukotriene B4 inhibit all of the LTB4-mediated neutrophil responses tested, including migration, degranulation, and leukotriene biosynthesis .

Scientific Research Applications

Metabolism and Omega-oxidation

  • Metabolism in Rat Hepatocytes : 20-Carboxy-leukotriene B4 (LTB4) is identified as a metabolite of leukotriene B4 (LTB4) in isolated rat hepatocytes, indicating the presence of omega-oxidation processes in hepatic biotransformation (Harper, Garrity, & Murphy, 1986).
  • Biotransformation in Human Neutrophils : 20-Carboxy-LTB4 is produced by human polymorphonuclear granulocytes (PMNs) as they metabolize LTB4, pointing towards its role in the inactivation of this inflammatory mediator (Brom, Schönfeld, & König, 1988).
  • Role in Oxidation Pathways : The conversion of 20-hydroxy-LTB4 to 20-carboxy-LTB4 by human neutrophil microsomes, mediated by aldehyde dehydrogenase and leukotriene B4 omega-hydroxylase, demonstrates its importance in LTB4 omega-oxidation (Sumimoto & Minakami, 1990).

Biochemical Analysis

  • Quantitation and Analysis : Development of methods for the simultaneous quantitation of LTB4 and its omega-oxidized metabolites, including 20-carboxy-LTB4, using gas chromatography-mass spectrometry, has facilitated research in this area (Izumi et al., 1986).

Enzymatic Activity

  • Cytosolic Enzyme Involvement : The oxidation of 20-hydroxy-LTB4 to 20-carboxy-LTB4 in human neutrophils involves both cytosolic and microsomal fractions, indicating a multi-enzymatic process and the presence of unique types of alcohol dehydrogenase (Gotoh, Sumimoto, & Minakami, 1989).

Inflammatory Responses

  • Influence on Neutrophil Emigration : In guinea-pig skin, 20-carboxy-LTB4 did not significantly affect neutrophil accumulation in response to LTB4 or C5a, indicating its limited role in inflammatory responses compared to its hydroxy counterpart (Pettipher et al., 1993).

Urinary Metabolites Study

  • Identification in Urinary Metabolites : 20-Carboxy-LTB4 was identified among various metabolites of LTB4 in human urine, suggesting its role in the metabolic pathways of LTB4 and potential as a biomarker for LTB4 biosynthesis (Berry et al., 2003).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 20-Carboxy-leukotriene B4. Personal protective equipment and chemical impermeable gloves should be used .

properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c21-17(11-6-2-1-3-9-15-19(23)24)12-7-4-5-8-13-18(22)14-10-16-20(25)26/h2,4-8,12-13,17-18,21-22H,1,3,9-11,14-16H2,(H,23,24)(H,25,26)/b5-4+,6-2-,12-7+,13-8-/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWGPVJGNOLNHT-VFLUTPEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313358
Record name 20-Carboxyleukotriene B4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 20-Carboxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

20-Carboxy-leukotriene B4

CAS RN

80434-82-8
Record name 20-Carboxyleukotriene B4
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Record name 20-Carboxyleukotriene B4
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Record name 20-Carboxyleukotriene B4
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Record name 20-Carboxy-leukotriene� B4
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Record name 20-Carboxy-leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
ER Pettipher, ED Salter, R Breslow… - British journal of …, 1993 - Wiley Online Library
… Figure 4 Effect of systemic administration of 20-carboxy leukotriene B4 (20-COOH LTB4) on accumulation of neutrophils in guinea-pig skin in response to LTB4 (100 ng, open columns) …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com
Y GOTOH, H SUMIMOTO… - European journal of …, 1989 - Wiley Online Library
Leukotriene B 4 (LTB 4 ) is converted to 20‐hydroxy‐LTB 4 (20‐OH‐LTB 4 ) which is subsequently oxidized to 20‐carboxy‐LTB 4 (20‐COOH‐LTB 4 ). The oxidation of the hydroxy LTB …
Number of citations: 29 febs.onlinelibrary.wiley.com
JT Zakrzewski, AP Sampson, JM Evans, NC Barnes… - Prostaglandins, 1988 - Elsevier
The metabolism of exogenous leukotriene B 4 (LTB 4 ) was investigated in venous blood obtained from normal and asthmatic subjects. Using specific radioimmunoassay (RIA) and …
Number of citations: 5 www.sciencedirect.com
R Camp, RR Jones, S Brain, P Woollard… - Journal of investigative …, 1984 - Elsevier
Leukotriene B 4 is a highly potent leukocyte chemotactic compound. It has been identified in chamber fluid and scale from psoriatic skin lesions, in which epidermal neutrophil infiltration …
Number of citations: 258 www.sciencedirect.com
G Yoichi, S Hideki, T Koichiro, M Shigeki - Biochimica et Biophysica Acta …, 1988 - Elsevier
… [2,14] and because 20-carboxyleukotriene B4 is generally much less potent than 20-… sion of 20-hydroxyleukotriene B4 to 20-carboxyleukotriene B4 was analyzed by a method previ…
Number of citations: 21 www.sciencedirect.com
WM Loke, KMJ Lam, WL Chong, SE Chew… - Free Radical …, 2012 - Taylor & Francis
The significance of 5-lipoxygenase and myeloperoxidase activities has not been extensively studied among young male smokers. Leukotriene B 4 , 20-hydroxy-leukotriene B 4 , 20-…
Number of citations: 24 www.tandfonline.com
PB Costello, AN Baer, FA Green - Annals of the rheumatic diseases, 1992 - ard.bmj.com
… The metabolism of leukotriene B4 to 20-carboxy-leukotriene B4 almost certainly took place in the neutrophils. This implies that the production of leukotriene B4 took place not as an …
Number of citations: 7 ard.bmj.com
SY Rhee, ES Jung, DH Suh, SJ Jeong, K Kim… - Scientific Reports, 2021 - nature.com
… , 15-oxoETE, 9-oxoODE, and 20-carboxy leukotriene B4 derived from ω-6 PUFAs (arachidonic acid … Among these, 12-oxoETE, 15-oxoETE, and 20-carboxy leukotriene B4 derived from …
Number of citations: 14 www.nature.com
Y Wang, X Nan, Y Zhao, L Jiang, H Wang… - Applied and …, 2022 - Am Soc Microbiol
… acid proinflammatory mediators (leukotriene E3, 20-carboxy-leukotriene B4, and 12-Oxo-c-… of (±)12, 13-DiHOME, leukotriene E3 and 20-carboxy-leukotriene B4 etc., while it elevated the …
Number of citations: 13 journals.asm.org
S Steffenrud, P Borgeat, MJ Evans… - … & environmental mass …, 1987 - Wiley Online Library
… The gas chromatographic and mass spectrometric properties of leukotriene B4, 20-hydroxy-leukotriene B4 and 20-carboxy-leukotriene-B4 were investigated as their methyl ester …
Number of citations: 8 onlinelibrary.wiley.com

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